5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile
Description
5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a nitrile group
Properties
IUPAC Name |
5-chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c17-15-8-14(9-18)11-20-16(15)22-6-4-21(5-7-22)12-13-2-1-3-19-10-13/h1-3,8,10-11H,4-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNGSQBSFWCIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the following steps:
Formation of the piperazine derivative: The piperazine ring is first functionalized with a pyridin-3-ylmethyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with a pyridin-3-ylmethyl halide under basic conditions.
Coupling with the pyridine ring: The functionalized piperazine is then coupled with a 5-chloro-6-bromo-3-cyanopyridine derivative. This coupling reaction can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under inert atmosphere and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines or aldehydes derived from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its binding affinity to various biological targets.
Biology: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of enzyme inhibitors or receptor modulators.
Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl: This compound features a similar pyridine core with chloro and nitrile groups but differs in the additional substituents and their positions.
Uniqueness
5-Chloro-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of a piperazine ring, a pyridine ring with a chloro substituent, and a nitrile group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
